molecular formula C5H7N3O2 B15302141 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid

5-amino-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15302141
M. Wt: 141.13 g/mol
InChI Key: HCBCYQUYNVACKP-UHFFFAOYSA-N
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Description

5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the reaction of pyrazine with ammonia under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and amino derivatives, which can be further utilized in the synthesis of more complex compounds.

Scientific Research Applications

5-amino-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-amino-4-methyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,9,10)(H3,6,7,8)

InChI Key

HCBCYQUYNVACKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C(=O)O

Origin of Product

United States

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